molecular formula C14H8F3NO B137772 4-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 157788-40-4

4-[4-(Trifluoromethoxy)phenyl]benzonitrile

Cat. No. B137772
CAS RN: 157788-40-4
M. Wt: 263.21 g/mol
InChI Key: LDJNMSJDSXDKEN-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenyl]benzonitrile is a chemical compound with the CAS Number 157788-40-4 and a linear formula of C14H8F3NO . It has a molecular weight of 263.22 . The compound is used as an intermediate in the synthesis of fluvoxamine .


Molecular Structure Analysis

The IUPAC name for this compound is 4’-(trifluoromethoxy)[1,1’-biphenyl]-4-carbonitrile . The InChI code is 1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H .

Scientific Research Applications

Electrochromic Materials

Overview: Electrochromic materials change their colors reversibly upon applying different potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices .

4-(Trifluoromethoxy)benzonitrile in Electrochromic Devices: Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically. These anodic materials exhibit electrochromic behavior, displaying various colors upon oxidation. The highest efficiency (η) was achieved for PTTPP electrodes at 1050 nm .

Fluvoxamine Synthesis

Overview: Fluvoxamine is an antidepressant drug used to treat obsessive-compulsive disorder and other mood disorders. The synthesis of fluvoxamine involves several steps, and 4-(trifluoromethoxy)benzonitrile serves as a key intermediate .

Role in Fluvoxamine Synthesis: 4-(Trifluoromethoxy)benzonitrile participates in nickel-catalyzed arylcyanation reactions, contributing to the construction of fluvoxamine’s molecular framework.

Human Soluble Epoxide Hydrolase Inhibition

Overview: Human soluble epoxide hydrolase (sEH) plays a role in regulating lipid metabolism. Inhibitors of sEH have potential therapeutic applications in cardiovascular diseases and inflammation.

4-(Trifluoromethoxy)benzonitrile as an sEH Inhibitor: Bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized. These compounds show promise as inhibitors of human sEH .

Trichloroacetimidate Formation

Overview: Trichloroacetimidates are useful intermediates in organic synthesis.

4-(Trifluoromethoxy)benzonitrile in Trichloroacetimidate Formation: By treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride and then adding it to trichloroacetonitrile, researchers can form 4-(trifluoromethoxy)benzyl trichloroacetimidate .

Materials Science and Thin Films

Overview: Thin films find applications in optoelectronic devices, sensors, and coatings.

4-(Trifluoromethoxy)benzonitrile in Thin Films: Researchers have explored the use of 4-(trifluoromethoxy)benzonitrile-based polymers as anodic materials for electrochromic devices. These films exhibit high transmittance changes and efficient electrochromic switching .

Mechanism of Action

The mechanism of action for 4-[4-(Trifluoromethoxy)phenyl]benzonitrile is not specified in the search results. It’s known that it serves as an intermediate in the synthesis of fluvoxamine , but the specific role it plays in this process is not detailed.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s classified as having acute toxicity for oral, dermal, and inhalation exposure, and is also classified as a flammable solid . Safety precautions include avoiding heat, flames, and sparks, and not eating, drinking, or smoking when handling the compound .

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJNMSJDSXDKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614284
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethoxy)phenyl]benzonitrile

CAS RN

157788-40-4
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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